molecular formula C12H17Cl2NO B1521086 3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1185296-38-1

3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1521086
CAS No.: 1185296-38-1
M. Wt: 262.17 g/mol
InChI Key: VFIMEIXPXFBBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a 4-chlorophenoxy group attached to the piperidine ring via a methylene bridge. Its molecular formula is C₁₂H₁₅Cl₂NO, with a molecular weight of 260.16 g/mol (calculated from ). The compound is primarily used in research contexts, particularly in studies exploring structure-activity relationships (SAR) of piperidine-based molecules. Its substitution pattern—para-chlorophenoxy at the 3-position of the piperidine ring—confers distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIMEIXPXFBBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride (CAS No. 1185296-38-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorophenoxy group, contributing to its unique chemical properties. Its molecular formula is C12H17ClNC_{12}H_{17}ClN with a molecular weight of approximately 262.18 g/mol.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12H17ClNC_{12}H_{17}ClN
Molecular Weight262.18 g/mol
CAS Number1185296-38-1

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties. It has demonstrated cytotoxic effects in several cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation.

The exact mechanism of action for this compound is still under investigation, but it is believed to interact with various molecular targets, including:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR has been linked to reduced tumor growth in certain cancers.
  • Histamine Receptors : Some studies suggest that this compound may act as an antagonist at histamine receptors, influencing neurotransmitter release and potentially affecting mood and behavior.

Study on Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, highlighting its potential as a novel anticancer agent.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference Compound IC50 (µM)
A431 (epidermoid carcinoma)5.210.0
MCF7 (breast cancer)6.812.5
HeLa (cervical cancer)4.59.0

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity.

Table 3: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent Pattern Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
3-[(4-Chlorophenoxy)methyl]piperidine HCl 4-Cl-phenoxy at 3-position C₁₂H₁₅Cl₂NO 260.16 Para-chloro, methylene linker
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl 4-Cl-3-ethyl-phenoxy at 4-position C₁₄H₂₁Cl₂NO 290.2 Meta-ethyl addition; increased lipophilicity
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl 4-Cl-2-isopropyl-phenoxy at 3-position C₁₄H₂₁Cl₂NO 290.2 Ortho-isopropyl group; steric hindrance
3-[(4-Fluorophenyl)carbonyl]piperidine HCl 4-F-benzoyl at 3-position C₁₂H₁₃FClNO 251.7 Carbonyl linkage; enhanced electron withdrawal
3-Hydroxymethyl-N-methylpiperidine (4-Cl-phenoxy)acetate HCl 4-Cl-phenoxy acetate at 3-hydroxymethyl-N-methyl C₁₅H₂₁Cl₂NO₃ 342.2 Ester group; improved CNS penetration
3-[(4-Chlorophenyl)sulfanyl]piperidine HCl 4-Cl-phenylthio at 3-position C₁₁H₁₃Cl₂NS 274.2 Sulfur atom; altered electronic properties

Key Observations :

  • Steric Effects : Ortho-substituents like isopropyl () introduce steric hindrance, which may limit binding to flat receptor surfaces compared to the unhindered para-chloro analog.
  • Electronic Effects: Replacement of phenoxy with benzoyl () or thioether () groups alters electron distribution, affecting hydrogen bonding and metabolic stability.

Physicochemical and Pharmacokinetic Properties

Property 3-[(4-Chlorophenoxy)methyl]piperidine HCl 4-Chloro-3-ethyl Analog 4-Fluorobenzoyl Analog Acetate Ester Analog
Topological PSA (Ų) 21.3 21.3 29.1 46.2
Hydrogen Bond Donors 2 (HCl + NH) 2 2 3 (HCl + NH + OH)
LogP (Predicted) 2.8 3.5 2.1 2.4
Metabolic Stability Moderate (ether cleavage) Low (ethyl oxidation) High (resistant to hydrolysis) Low (esterase susceptibility)

Notes:

  • Topological Polar Surface Area (PSA) : Lower PSA in the parent compound (21.3 Ų) suggests better blood-brain barrier (BBB) penetration compared to the acetate ester (46.2 Ų) .
  • Metabolic Stability : The acetate ester () is prone to hydrolysis by esterases, limiting its half-life, whereas the fluorobenzoyl analog () resists enzymatic degradation due to its stable carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The core synthetic strategy to prepare 3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride involves nucleophilic substitution reactions where the phenol oxygen attacks an electrophilic methylene group attached to the piperidine ring. The general steps include:

  • Step 1: Preparation of the Piperidine Intermediate
    The piperidine moiety, often 4-piperidinemethanol or a related derivative, is prepared or procured. For example, 4-chloro-N-methylpiperidine can be synthesized by chlorination of N-methylpiperidin-4-ol using thionyl chloride in dichloromethane with triethylamine as a base at 20–40°C for 2 hours, yielding the chloro derivative in about 80% yield with purity >98% by HPLC.

  • Step 2: Alkylation to Form the Ether Linkage
    The key step is the nucleophilic substitution of 4-chlorophenol with the piperidine derivative bearing a suitable leaving group on the methylene carbon (e.g., chloromethylpiperidine). This reaction is typically performed under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Refluxing the mixture for several hours (e.g., 10 hours) promotes the formation of the ether bond.

  • Step 3: Salt Formation
    The free base product is converted into the hydrochloride salt by treatment with hydrochloric acid, often as a saturated solution in ether, yielding a crystalline hydrochloride salt with high purity (>98% by HPLC).

  • Step 4: Purification
    The crude product is purified by extraction, washing, and recrystallization to remove impurities and by-products. Solvents such as ethyl acetate, diethyl ether, and brine washes are commonly used.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Purity (%) Notes
Piperidine chlorination N-methylpiperidin-4-ol + thionyl chloride + Et3N in DCM 20–40°C 2 hours 80 >98 (HPLC) Controlled addition of SOCl2, temperature control critical
Ether formation 4-chlorophenol + chloromethylpiperidine + K2CO3 in DMF or THF Reflux (~80°C) 10 hours ~50–78 >95 Polar aprotic solvent enhances nucleophilicity
Salt formation Free base + HCl (saturated ether solution) Ambient 1–3 hours Quantitative >98 Crystalline hydrochloride salt formation
Purification Extraction with Et2O, washing with water/brine Ambient Variable - - Removal of inorganic salts and organic impurities

Mechanistic Insights and Catalysis

  • The alkylation step proceeds via nucleophilic substitution (S_N2) where the phenolate ion attacks the electrophilic chloromethyl group on the piperidine.
  • Use of bases such as potassium carbonate deprotonates the phenol to form the phenolate nucleophile.
  • Polar aprotic solvents (DMF, THF) stabilize the transition state and increase reaction rates.
  • Catalytic additives like potassium iodide (KI) may be employed to facilitate halogen exchange and improve yields, although specific data for this compound are extrapolated from similar phenoxy-piperidine derivatives.
  • Temperature control is crucial to minimize side reactions such as demethylation or elimination.

Representative Experimental Procedure (Adapted from Literature)

  • Preparation of the Piperidine Intermediate:
    Dissolve N-methylpiperidin-4-ol (1 mol) and triethylamine (5 mol) in dichloromethane at 20–40°C. Add thionyl chloride dropwise while stirring. After 2 hours, quench with water and extract the organic layer. Evaporate solvent under reduced pressure to obtain 4-chloro-N-methylpiperidine.

  • Ether Formation:
    In a dry flask, add 4-chlorophenol (1 equiv), potassium carbonate (1.1 equiv), and chloromethylpiperidine (1 equiv) in dry DMF or THF. Reflux the mixture for 10 hours under nitrogen atmosphere. Cool, dilute with ethyl ether, wash with water, and extract the organic layer.

  • Salt Formation and Purification:
    Acidify the organic extract with saturated HCl in ether to precipitate the hydrochloride salt. Filter, wash with ether, and dry under vacuum. Recrystallize from suitable solvents to obtain pure this compound.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    ^1H NMR confirms the presence of aromatic protons (δ 6.8–7.5 ppm), methylene protons adjacent to oxygen and nitrogen (δ 3.4–4.5 ppm), and piperidine ring protons (δ 1.4–2.8 ppm).

  • HPLC Analysis:
    Reverse-phase HPLC with C18 columns and acetonitrile/water gradients typically shows purity >95% for research-grade material and >98% for purified hydrochloride salts.

  • Mass Spectrometry:
    Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the molecular formula C12H16ClNO, verifying the compound's identity.

Summary Table of Preparation Methods

Aspect Description
Starting Materials 4-Chlorophenol, chloromethylpiperidine or 4-chloro-N-methylpiperidine
Key Reaction Type Nucleophilic substitution (ether formation)
Solvents DMF, THF, dichloromethane
Bases Potassium carbonate, triethylamine
Temperature Range 20–40°C for chlorination; reflux (~80°C) for ether formation
Reaction Time 2 hours for chlorination; 10 hours for ether formation
Purification Extraction, washing, recrystallization
Final Product Form Hydrochloride salt, white crystalline solid
Yield Range 50–80% depending on step and optimization
Purity >95% (free base), >98% (hydrochloride salt)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride, and how can reaction parameters be optimized?

  • Methodology:

  • Step 1: Start with a piperidine core and introduce the (4-chlorophenoxy)methyl group via nucleophilic substitution. Use triethylamine as a base to deprotonate intermediates and enhance reactivity .
  • Step 2: Control reaction temperature (e.g., 0–25°C) to minimize side reactions like oxidation or hydrolysis. Solvent choice (e.g., dichloromethane or acetonitrile) affects reaction kinetics and purity .
  • Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor purity via TLC or HPLC .
    • Key Parameters:
ParameterOptimal Range
Temperature0–25°C
SolventDichloromethane
Reaction Time12–24 hours

Q. How is the molecular structure of this compound characterized?

  • Analytical Techniques:

  • NMR (¹H/¹³C): Confirm substitution patterns on the piperidine ring and phenoxy group. Look for coupling constants (e.g., J = 2.5–3.5 Hz for axial-equatorial protons) .
  • Mass Spectrometry (HRMS): Verify molecular weight (calc. for C₁₂H₁₅Cl₂NO: 284.06 g/mol) and isotopic patterns for chlorine .
  • X-ray Crystallography: Resolve spatial orientation of the chlorophenoxy group relative to the piperidine ring .

Q. What safety protocols are critical when handling this compound?

  • Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .
  • Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can HPLC or LC-MS methods be developed to quantify this compound in complex mixtures?

  • Method Development:

  • Column: C18 reversed-phase column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v).
  • Detection: UV at 254 nm (chlorophenoxy group absorption) or MS/MS in positive ion mode (m/z 285 → 154 fragment) .
    • Validation: Assess linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery rates (>95%) using spiked biological matrices .

Q. What strategies resolve contradictions in reported biological activities of this compound?

  • Case Study: If conflicting data exist on serotonin receptor binding (e.g., 5-HT₃ vs. 5-HT₇):

  • Approach 1: Replicate assays under standardized conditions (e.g., HEK293 cells expressing single receptor subtypes) to isolate target-specific effects .
  • Approach 2: Use molecular docking simulations to compare binding affinities against crystallized receptor structures (PDB IDs: 4IB4 for 5-HT₃, 5V54 for 5-HT₇) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Tools:

  • ADMET Prediction: Use SwissADME to estimate logP (clogP ~2.8), solubility (LogS = -3.2), and blood-brain barrier permeability (BBB+ likely) .
  • Molecular Dynamics: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

Data Contradiction Analysis Example

Issue: Discrepancies in reported IC₅₀ values for monoamine oxidase (MAO) inhibition.

  • Hypothesis: Variability arises from differences in assay conditions (e.g., enzyme source, substrate concentration).
  • Resolution:
    • Standardization: Use recombinant human MAO-A/MAO-B (Sigma-Aldrich) and a fixed substrate (kynuramine, 50 µM).
    • Controls: Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) to validate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.